

# An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine

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## Compound of Interest

Compound Name: 5-Nitroso-2,4,6-triaminopyrimidine

Cat. No.: B018466

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This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Nitroso-2,4,6-triaminopyrimidine**, a key organic intermediate. The document details its molecular characteristics, outlines established experimental protocols for its synthesis, and presents logical workflows for its preparation, tailored for researchers, scientists, and professionals in drug development.

## Core Properties and Data

**5-Nitroso-2,4,6-triaminopyrimidine**, with the CAS Number 1006-23-1, is a stable compound under normal conditions, though it is incompatible with strong oxidizing agents.<sup>[1][2][3][4]</sup> It typically appears as a purple solid or a pink powder.<sup>[2][5]</sup>

The key quantitative properties of **5-Nitroso-2,4,6-triaminopyrimidine** are summarized in the table below for ease of reference.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>6</sub> O
Molecular Weight	154.13 g/mol
Melting Point	>300 °C[1][2] or 345 °C[6]
CAS Number	1006-23-1
IUPAC Name	5-nitrosopyrimidine-2,4,6-triamine
Synonyms	2,4,6-Triamino-5-nitrosopyrimidine[1][7][8][9]

## Experimental Protocols for Synthesis

Several methods for the synthesis of **5-Nitroso-2,4,6-triaminopyrimidine** have been reported. Below are detailed protocols for key methodologies.

This protocol describes the nitrosation of 2,4,6-triaminopyrimidine.

Materials:

- 2,4,6-Triaminopyrimidine (starting material)
- Water (H<sub>2</sub>O)
- Acetic Acid (CH<sub>3</sub>COOH)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Acetone
- Ether

Procedure:

- Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[5]
- Add acetic acid (220 µL) to the solution.[5]

- Cool the mixture in an ice bath.[5]
- Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in water (1 mL).[5]
- Add the sodium nitrite solution dropwise to the cooled pyrimidine solution. A pink precipitate will form.[5]
- Stir the resulting mixture at room temperature for 15 minutes.[5]
- Filter the precipitate.[5]
- Wash the collected solid sequentially with water, acetone, and ether.[5]
- Dry the final product under vacuum to yield **5-Nitroso-2,4,6-triaminopyrimidine** as a purple solid.[5]

This method provides a more direct route without the isolation of intermediate products.[10]

Materials:

- A guanidine salt (e.g., guanidine hydrochloride)
- Malonic acid dinitrile
- Aliphatic lower alcohol (e.g., ethanol)
- A basically reacting compound (base)
- Acetic Acid
- Water
- A nitrite compound (e.g., sodium nitrite)

Procedure:

- Boil the guanidine salt and malonic acid dinitrile in the aliphatic alcohol in the presence of a base for a period of 0.5 to 6 hours.[10]

- Cool the reaction mixture to a temperature between 20°C and 50°C.[10]
- Adjust the pH of the mixture by adding acetic acid.[10]
- Add water to the mixture, with the volume of water being 0.5 to 4 times the volume of the reaction mixture.[10]
- Treat the aqueous, acid-adjusted mixture with nitrous acid, which can be formed in situ from a nitrite compound like sodium nitrite.[10]
- For completion of the nitrosation reaction, the mixture can be agitated and slightly heated.[10]
- Cool the mixture to room temperature to allow the **5-Nitroso-2,4,6-triaminopyrimidine** to precipitate.[10]
- Recover the product by filtration, followed by washing with water and drying.[10]

## Applications

**5-Nitroso-2,4,6-triaminopyrimidine** serves as a versatile intermediate in the synthesis of various compounds. It is a precursor for aminobenzodiazepines through reaction with phenylacetonitrile.[5] It is also used to produce the diuretic 2,4,7-triamino-6-phenyl-pteridine by reacting with benzyl cyanide.[10] Furthermore, its reduction leads to 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[10] The N-oxidation of this compound is a route to energetic materials.[11]

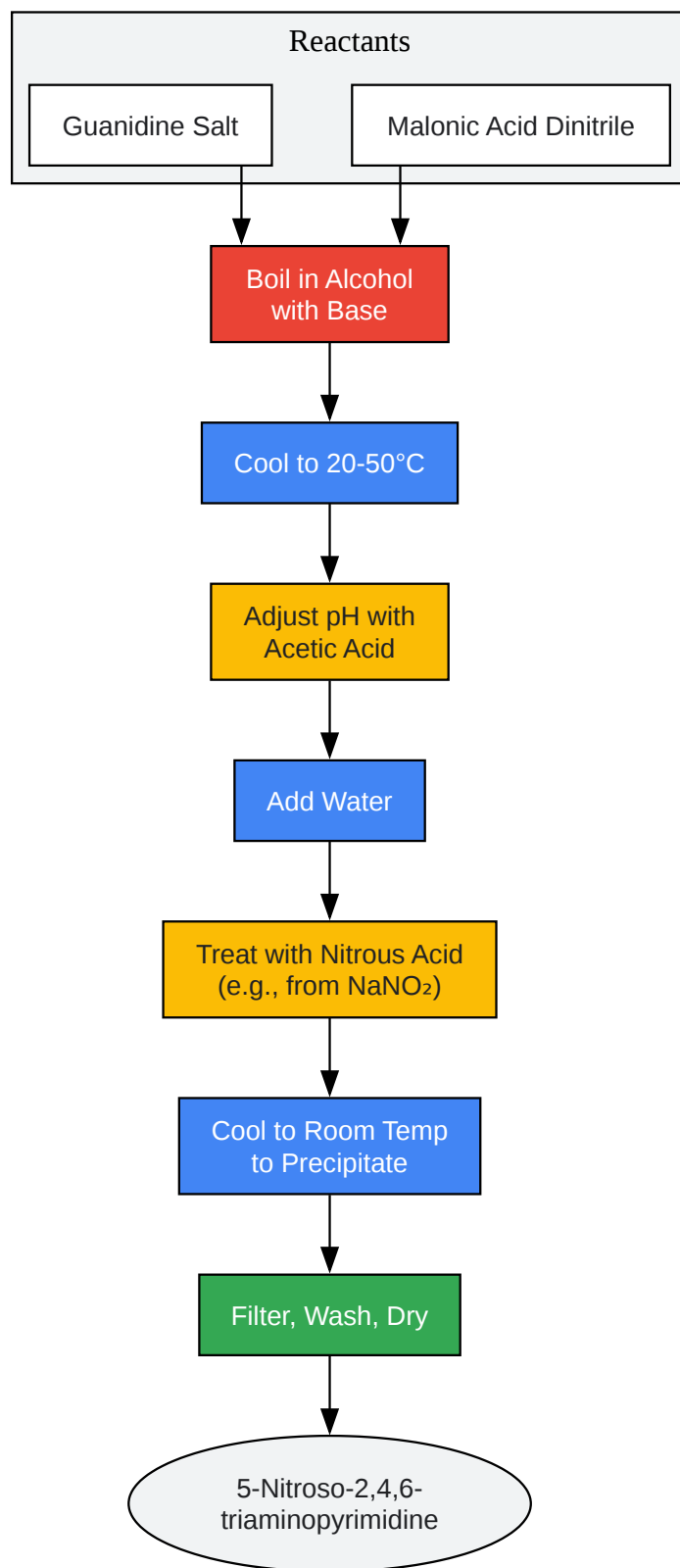
## Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.



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Caption: Workflow for the synthesis of **5-Nitroso-2,4,6-triaminopyrimidine** from 2,4,6-Triaminopyrimidine.



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Caption: One-pot synthesis workflow from a guanidine salt and malonic acid dinitrile.

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